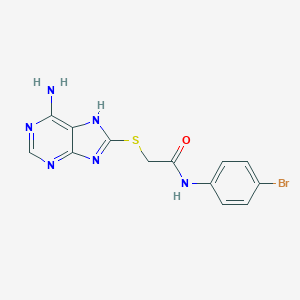![molecular formula C21H18ClNO6S B297297 2-(4-{[3-(2-Chlorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)propanoic acid](/img/structure/B297297.png)
2-(4-{[3-(2-Chlorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-{[3-(2-Chlorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)propanoic acid, also known as CDDO-Me, is a synthetic triterpenoid compound that has gained significant attention in the field of biomedical research due to its potential therapeutic applications. The compound has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mechanism of Action
The exact mechanism of action of 2-(4-{[3-(2-Chlorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)propanoic acid is not fully understood. However, it is believed that the compound exerts its biological effects through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of genes involved in antioxidant defense and detoxification pathways. 2-(4-{[3-(2-Chlorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)propanoic acid has been shown to activate Nrf2 by modifying cysteine residues on the protein Keap1, which in turn leads to the translocation of Nrf2 to the nucleus and the upregulation of its target genes.
Biochemical and Physiological Effects
2-(4-{[3-(2-Chlorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)propanoic acid has been shown to possess a wide range of biochemical and physiological effects. The compound has been shown to inhibit cell proliferation and induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle regulators, the inhibition of signaling pathways, and the induction of oxidative stress. 2-(4-{[3-(2-Chlorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)propanoic acid has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. Moreover, the compound has been shown to protect against oxidative stress-induced damage by scavenging free radicals and enhancing antioxidant defense mechanisms.
Advantages and Limitations for Lab Experiments
2-(4-{[3-(2-Chlorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)propanoic acid has several advantages for lab experiments. The compound is highly potent and has been shown to possess a wide range of biological activities, making it a valuable tool for studying various diseases and biological processes. Moreover, the compound is relatively stable and can be easily synthesized in large quantities. However, 2-(4-{[3-(2-Chlorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)propanoic acid also has some limitations for lab experiments. The compound is highly lipophilic and has poor water solubility, which can limit its bioavailability and make it difficult to administer in vivo. Moreover, the compound has been shown to possess some toxicity at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of 2-(4-{[3-(2-Chlorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)propanoic acid. One area of research is the development of more efficient synthesis methods that can produce the compound in larger quantities and with higher purity. Another area of research is the elucidation of the exact mechanism of action of 2-(4-{[3-(2-Chlorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)propanoic acid, which can provide insights into its biological effects and potential therapeutic applications. Moreover, future studies can investigate the potential of 2-(4-{[3-(2-Chlorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)propanoic acid as a therapeutic agent in various diseases, including cancer, inflammation, and neurodegenerative disorders. Finally, future research can focus on the development of novel derivatives of 2-(4-{[3-(2-Chlorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)propanoic acid with improved pharmacological properties and reduced toxicity.
Synthesis Methods
2-(4-{[3-(2-Chlorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)propanoic acid is synthesized from 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO) through a series of chemical reactions. The synthesis involves the conversion of CDDO to its corresponding alcohol, followed by the introduction of a methoxy group and the formation of a thiazolidine ring. The final product is obtained through the introduction of a chlorobenzyl group and a phenoxypropanoic acid moiety. The synthesis of 2-(4-{[3-(2-Chlorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)propanoic acid is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
2-(4-{[3-(2-Chlorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)propanoic acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. The compound has been shown to possess potent anticancer activity against a wide range of cancer types, including breast, lung, colon, and prostate cancer. 2-(4-{[3-(2-Chlorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)propanoic acid has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. Moreover, the compound has been shown to protect against oxidative stress-induced damage by scavenging free radicals and enhancing antioxidant defense mechanisms.
properties
Molecular Formula |
C21H18ClNO6S |
|---|---|
Molecular Weight |
447.9 g/mol |
IUPAC Name |
2-[4-[(Z)-[3-[(2-chlorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenoxy]propanoic acid |
InChI |
InChI=1S/C21H18ClNO6S/c1-12(20(25)26)29-16-8-7-13(9-17(16)28-2)10-18-19(24)23(21(27)30-18)11-14-5-3-4-6-15(14)22/h3-10,12H,11H2,1-2H3,(H,25,26)/b18-10- |
InChI Key |
VKNFXBHTWSKDPT-ZDLGFXPLSA-N |
Isomeric SMILES |
CC(C(=O)O)OC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=CC=C3Cl)OC |
SMILES |
CC(C(=O)O)OC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=CC=C3Cl)OC |
Canonical SMILES |
CC(C(=O)O)OC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=CC=C3Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-bromophenyl)sulfonyl-[(4-methylphenyl)methyl]amino]-N-(2,4-difluorophenyl)acetamide](/img/structure/B297214.png)
amino]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B297215.png)
amino]acetamide](/img/structure/B297217.png)
![4-bromo-N-(4-methylbenzyl)-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B297218.png)
amino]acetyl}amino)benzoate](/img/structure/B297220.png)
amino]-N-(3-methoxyphenyl)acetamide](/img/structure/B297221.png)
amino]-N-(2-fluorophenyl)acetamide](/img/structure/B297223.png)
amino]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B297224.png)
amino]-N-(tert-butyl)acetamide](/img/structure/B297225.png)
![1,7,8,9-Tetrachloro-4-(4-ethylphenyl)-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B297227.png)
![1,7,8,9-Tetrachloro-4-(furan-2-ylmethyl)-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B297228.png)
![Methyl 4-[10-(2-adamantylidene)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]benzoate](/img/structure/B297229.png)

![1-(3,5-Dimethylphenyl)-3-{4-[1-(3,5-dimethylphenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinyl}-2,5-pyrrolidinedione](/img/structure/B297236.png)